6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol
Overview
Description
“6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol” is a chemical compound . It is characterized by the presence of a fluorine atom and a carbon-containing pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, a class of compounds to which “this compound” belongs, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthetic Pathways and Catalysis
Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. The review by Parmar, Vala, and Patel (2023) emphasizes the application of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing pyranopyrimidine derivatives, showcasing the versatility and applicability of such compounds in synthetic chemistry Parmar, Vala, & Patel, 2023.
Pharmacological Potentials
- Antitubercular Applications : The strategic placement of trifluoromethyl substituents has been reviewed for its significance in antitubercular drug design. Thomas's review indicates that trifluoromethylated compounds, including pyrimidines, can modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, underscoring their potential in enhancing drug potency and pharmacological profiles Thomas, 1969.
- Anticancer Agents : Pyrimidine derivatives, including those with trifluoromethyl groups, are explored for their anticancer activities. The review by Kaur et al. (2014) on anticancer pyrimidines in diverse scaffolds highlights their potential to interact with various enzymes, receptors, and targets, indicating the versatility of pyrimidine-based compounds in cancer treatment Kaur et al., 2014.
Material Applications
Functionalized quinazolines and pyrimidines have been identified for their applications in optoelectronic materials. The work by Lipunova et al. (2018) reviews the incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems, showing their value in creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices Lipunova et al., 2018.
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .
Future Directions
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways due to their diverse biological activities . These pathways could potentially involve various enzymatic reactions, signal transduction processes, and gene expression regulations.
Result of Action
Based on the diverse biological activities of similar compounds, it can be inferred that this compound may lead to a wide range of molecular and cellular effects . These effects could potentially involve alterations in cellular signaling, gene expression, enzymatic activity, and cellular metabolism.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(4-8)9-5-10(17)16-6-15-9/h1-6H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQYXXADLOFINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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